Cas no 2228172-95-8 (1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine)
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine
- EN300-1863252
- 2228172-95-8
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- Inchi: 1S/C15H15F2NO/c1-15(18,14(16)17)11-6-5-9-13(10-11)19-12-7-3-2-4-8-12/h2-10,14H,18H2,1H3
- InChI Key: OAMRYBPDOQWOAW-UHFFFAOYSA-N
- SMILES: FC(C(C)(C1C=CC=C(C=1)OC1C=CC=CC=1)N)F
Computed Properties
- Exact Mass: 263.11217043g/mol
- Monoisotopic Mass: 263.11217043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 35.2Ų
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863252-0.05g |
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine |
2228172-95-8 | 0.05g |
$1296.0 | 2023-09-18 | ||
| Enamine | EN300-1863252-0.1g |
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine |
2228172-95-8 | 0.1g |
$1357.0 | 2023-09-18 | ||
| Enamine | EN300-1863252-0.25g |
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine |
2228172-95-8 | 0.25g |
$1420.0 | 2023-09-18 | ||
| Enamine | EN300-1863252-0.5g |
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine |
2228172-95-8 | 0.5g |
$1482.0 | 2023-09-18 | ||
| Enamine | EN300-1863252-1.0g |
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine |
2228172-95-8 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1863252-2.5g |
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine |
2228172-95-8 | 2.5g |
$3025.0 | 2023-09-18 | ||
| Enamine | EN300-1863252-5.0g |
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine |
2228172-95-8 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1863252-10.0g |
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine |
2228172-95-8 | 10g |
$6635.0 | 2023-06-02 | ||
| Enamine | EN300-1863252-1g |
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine |
2228172-95-8 | 1g |
$1543.0 | 2023-09-18 | ||
| Enamine | EN300-1863252-5g |
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine |
2228172-95-8 | 5g |
$4475.0 | 2023-09-18 |
1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine
Comprehensive Overview of 1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine (CAS No. 2228172-95-8)
The compound 1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine (CAS No. 2228172-95-8) is a fluorinated amine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a difluoro group and a phenoxyphenyl moiety, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries such as "What are the uses of 1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine?" and "How does fluorination enhance chemical stability?"
In recent years, fluorinated compounds like 1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine have gained traction due to their enhanced metabolic stability and bioavailability. Researchers frequently search for "fluorine in drug design" or "role of fluorinated amines in medicinal chemistry," highlighting the growing demand for such molecules. The presence of fluorine atoms in this compound likely improves its lipophilicity and resistance to enzymatic degradation, making it a candidate for further investigation in drug discovery pipelines.
The phenoxyphenyl segment of 1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine is another critical feature, often associated with interactions in biological systems. This structural motif is commonly explored in queries like "phenoxyphenyl derivatives in pharmaceuticals" or "aryl ethers in agrochemicals." Such compounds are known to exhibit diverse biological activities, ranging from antimicrobial to anti-inflammatory effects, though specific applications for this molecule remain under study.
From a synthetic chemistry perspective, the preparation of 1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine involves advanced fluorination techniques, a topic frequently searched as "modern fluorination methods" or "synthesis of difluorinated amines." Researchers are particularly interested in how the difluoro group is introduced and its impact on the overall reactivity of the molecule. These discussions align with broader trends in green chemistry, where efficient and selective fluorination is highly valued.
Environmental and safety considerations are also paramount when discussing fluorinated compounds. Searches like "biodegradability of fluorinated amines" or "safety of fluorinated agrochemicals" reflect user concerns. While 1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine is not classified as hazardous, its environmental persistence and metabolic pathways warrant further exploration to ensure sustainable use.
In conclusion, 1,1-difluoro-2-(3-phenoxyphenyl)propan-2-amine (CAS No. 2228172-95-8) represents a promising area of research at the intersection of medicinal and agrochemical sciences. Its structural features align with current trends in fluorine chemistry and aryl ether applications, addressing popular search queries while offering avenues for future innovation. As interest in fluorinated compounds grows, this molecule is poised to remain a focal point for scientific inquiry.
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